4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide
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Overview
Description
4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-amino-2-methoxy-5-aminobenzene-1-sulfonamide .
Scientific Research Applications
4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This compound can also interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methoxybenzenesulfonamide: Lacks the nitro group, which affects its reactivity and applications.
2-methoxy-5-nitrobenzenesulfonamide: Lacks the amino group, leading to different chemical properties.
4-amino-5-nitrobenzenesulfonamide: Lacks the methoxy group, resulting in variations in solubility and reactivity.
Uniqueness
4-amino-2-methoxy-5-nitrobenzene-1-sulfonamide is unique due to the presence of all four functional groups, which confer a combination of properties that make it suitable for diverse applications in research and industry .
Properties
CAS No. |
2680534-83-0 |
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Molecular Formula |
C7H9N3O5S |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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